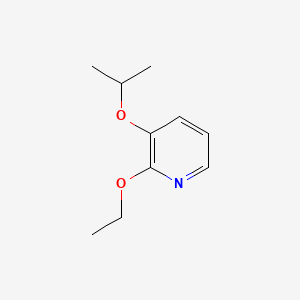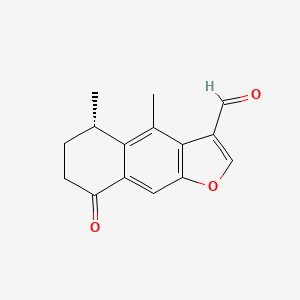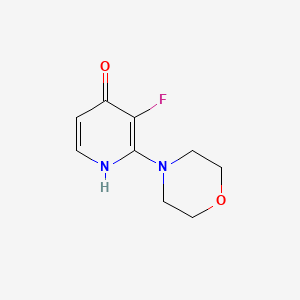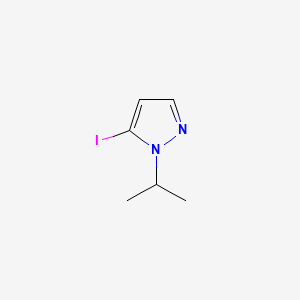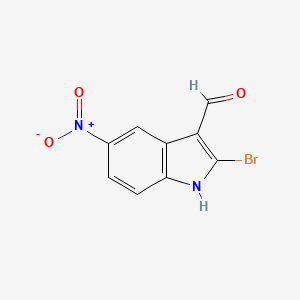
2-Bromo-5-nitro-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C9H5BrN2O3 . It has a molecular weight of 269.05 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is represented by the linear formula C9H5BrN2O3 . More detailed structural analysis would require additional data such as NMR or X-ray crystallography results.Chemical Reactions Analysis
While specific chemical reactions involving “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” are not available, indole derivatives are known to be involved in various types of reactions. For instance, they can participate in multicomponent reactions (MCRs), which are one-step convergent strategies where multiple starting materials combine through covalent bonds to afford a single product .Physical And Chemical Properties Analysis
“2-Bromo-5-nitro-1H-indole-3-carbaldehyde” is a yellow solid at room temperature . It has a molecular weight of 269.05 . It is stored at a temperature between 0-5°C .Aplicaciones Científicas De Investigación
Crystal Structure and Thermal Analysis
2-Bromo-5-nitro-1H-indole-3-carbaldehyde derivatives have been utilized in crystal structure analysis. A study by Barakat et al. (2017) examined the intermolecular interactions in the crystal structure of an indole derivative, revealing short intermolecular connections and atom-to-atom interaction percentages through Hirshfeld surface analysis and thermal stability up to 215 °C (Barakat et al., 2017).
Hydrogen Bonding and Molecular Structure
5-Bromo-1H-indole-3-carbaldehyde derivatives, as studied by Ali et al. (2005), display a pairing of molecules via aminocarbonyl hydrogen bonds, forming ribbons when linked with adjacent pairs. This study highlights the molecular structure and bonding characteristics (Ali, Halim, & Ng, 2005).
Catalysis and Organic Synthesis
In organic synthesis, these compounds have been used in gold-catalyzed cycloisomerizations, as explored by Kothandaraman et al. (2011). This method is operationally simple and efficient for a variety of substrates, offering an insight into catalytic processes involving indole derivatives (Kothandaraman, Mothe, Toh, & Chan, 2011).
Antibacterial Activities
The derivative's role in antibacterial activities was investigated by Carrasco et al. (2020), where indole-3-carbaldehyde semicarbazone derivatives displayed inhibitory activities against various bacteria, offering a potential avenue for developing new antibacterial agents (Carrasco et al., 2020).
Alkaloid Isolation from Marine Sponges
In the field of natural products, derivatives have been isolated from marine sponges, as shown by McKay et al. (2002). This research contributes to the discovery of new compounds from marine sources (McKay, Carroll, Quinn, & Hooper, 2002).
Synthesis of Substituted Indoles
Research by Yamada et al. (2009) demonstrated the use of 1-methoxy-6-nitroindole-3-carbaldehyde as a building block for synthesizing trisubstituted indoles, showcasing its versatility in chemical synthesis (Yamada, Yamada, Shiraishi, Tomioka, & Somei, 2009).
Synthesis of Gamma-Carboline Derivatives
Zhang and Larock (2003) used N-substituted 2-bromo-1H-indole-3-carboxaldehydes for palladium-catalyzed intramolecular annulations, yielding gamma-carboline derivatives. This study is significant for understanding the synthesis of complex organic structures (Zhang & Larock, 2003).
Direcciones Futuras
The future directions for “2-Bromo-5-nitro-1H-indole-3-carbaldehyde” and similar compounds lie in their potential applications in the field of medicinal and pharmaceutical chemistry . Their role as precursors for the synthesis of various heterocyclic derivatives makes them valuable for the development of new drugs and therapies .
Propiedades
IUPAC Name |
2-bromo-5-nitro-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-9-7(4-13)6-3-5(12(14)15)1-2-8(6)11-9/h1-4,11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYKVNGTHUQOO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700076 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
CAS RN |
1246471-79-3 |
Source


|
| Record name | 2-Bromo-5-nitro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

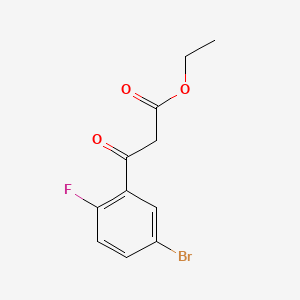
![7-Methyl-1-propyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B580938.png)
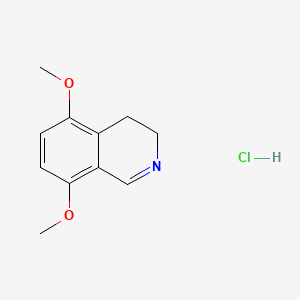
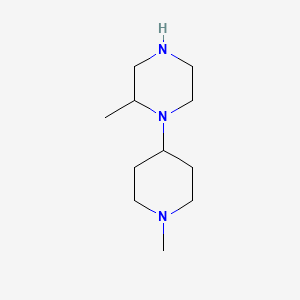
![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one](/img/structure/B580944.png)

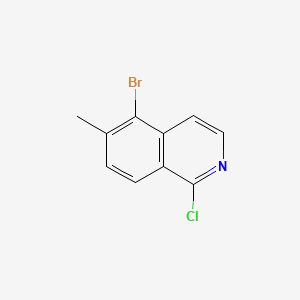
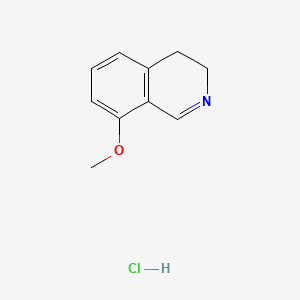
![tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B580953.png)
![5-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B580954.png)
